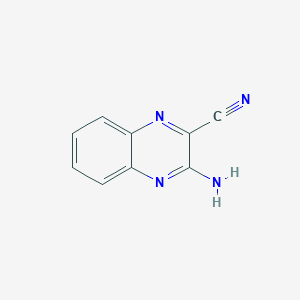

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Descripción general

Descripción

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of quinoxaline 1,4-dioxides, which are known for their wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide typically involves the reaction of benzofuroxan with malonitrile . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which have been studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide typically involves methods such as the Beirut reaction. This reaction allows for the formation of various derivatives that can enhance biological activity by modifying chemical structures.

Key Derivatives and Their Activities

Antibacterial Agents

Quinoxaline derivatives, including this compound, have been explored as broad-spectrum antibacterial agents. They have been noted for their effectiveness against resistant strains of bacteria due to their unique mechanisms of action that involve prodrug activation in bacterial cells .

Antitumor Research

The compound has shown selective cytotoxicity against solid tumor cells under hypoxic conditions. This property is particularly relevant for targeting tumors that thrive in low oxygen environments, which are often resistant to conventional therapies . Studies have indicated that certain derivatives can downregulate key survival proteins such as HIF1α and BCL2 in cancer cells .

Antiparasitic Properties

Research indicates that derivatives of 3-aminoquinoxaline-2-carbonitrile exhibit significant activity against parasites responsible for diseases like malaria and leishmaniasis. For instance, specific derivatives have been synthesized and tested against Plasmodium falciparum and Leishmania species with promising results .

Case Studies

Several studies have documented the efficacy of 3-aminoquinoxaline-2-carbonitrile derivatives:

- Antimalarial Activity Study : A series of derivatives were synthesized and evaluated against Plasmodium falciparum. The best-performing compound showed an IC50 value of 2.9 µM, indicating strong potential for further development as an antimalarial drug .

- Antitumor Efficacy : In vitro studies demonstrated that some derivatives exhibited significant cytotoxic effects on breast adenocarcinoma cell lines at submicromolar concentrations. These findings suggest a pathway for developing targeted cancer therapies using quinoxaline scaffolds .

- Antitrypanosomal Activity Enhancement : Complexation with vanadium was investigated to enhance the antitrypanosomal activity of the quinoxaline derivatives. This approach showed improved efficacy against Trypanosoma cruzi, highlighting the potential for metal complexes in drug design .

Mecanismo De Acción

The mechanism of action of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to generate reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage and cell death . This mechanism is particularly relevant in its anticancer and antiparasitic activities .

Comparación Con Compuestos Similares

Quinoxaline 1,4-dioxide: Shares a similar core structure but may have different substituents, leading to variations in biological activity.

3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide: Another derivative with distinct biological properties.

2-Aminoquinoxaline-3-carbonitrile 1,4-dioxide: Similar in structure but with different substitution patterns.

Uniqueness: 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to generate ROS under hypoxic conditions sets it apart from other quinoxaline derivatives, making it a valuable compound in the development of therapeutic agents .

Actividad Biológica

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Biological Activity

This compound exhibits significant biological activity against various pathogens, particularly Trypanosoma cruzi , the causative agent of Chagas disease. Its mechanism of action involves complexation with metal ions, enhancing its trypanocidal effects and influencing various biochemical pathways.

Key Biological Activities

- Antiparasitic Activity : The compound has shown remarkable efficacy against T. cruzi , with studies indicating that metal complexes can enhance this activity significantly .

- Anticancer Properties : It has been identified as a bioreductive cytotoxic agent, causing redox-activated DNA damage in cancer cells, particularly under hypoxic conditions .

- Antimicrobial Effects : The compound also demonstrates antibacterial properties against a range of Gram-positive and Gram-negative bacteria .

The biological activity of this compound is primarily mediated through:

- Metal Complexation : The interaction with metals such as antimony(III), palladium, and copper enhances its biological activity by forming stable complexes that improve solubility and bioavailability .

- Reactive Oxygen Species (ROS) Generation : Under hypoxic conditions, the compound generates ROS, which contributes to its cytotoxic effects on tumor cells .

- Inhibition of Key Enzymes : The compound inhibits specific enzymes involved in the metabolic pathways of parasites and cancer cells, leading to growth inhibition and cell death .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

- Antiparasitic Efficacy :

- Anticancer Activity :

- Antibacterial Properties :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antiparasitic (T. cruzi) | IC50 ~10 µM |

| Quinoxaline 1,4-Dioxide | Broad-spectrum antibacterial | MIC ~2–16 µg/mL |

| 7-(Piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxide | Anticancer (MCF-7) | IC50 ~0.5–1 µM |

Propiedades

IUPAC Name |

3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCESZATUMTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide a compound of interest in the fight against Trypanosoma cruzi?*

A1: Research suggests that complexing this compound with metals like antimony(III), palladium, and copper can enhance its activity against Trypanosoma cruzi [, , , ]. This parasite is responsible for Chagas disease, a neglected tropical disease affecting millions worldwide. The development of new treatments is crucial, and exploring the potential of this compound and its metal complexes offers a promising avenue.

Q2: How does the complexation of this compound with metals like antimony(III) affect its anti-parasitic activity?

A2: While the exact mechanism remains under investigation, studies show that the complexation of this compound with antimony(III) leads to improved anti-Trypanosoma cruzi activity [, ]. This suggests that the metal complex might interact differently with the parasite's targets compared to the free compound, potentially enhancing its uptake, inhibiting crucial enzymes, or disrupting vital cellular processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.